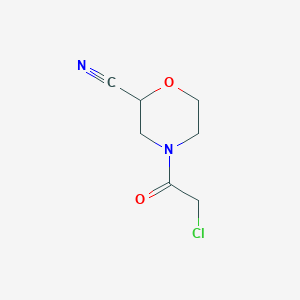
4-(2-Chloroacetyl)morpholine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Chloroacetyl)morpholine-2-carbonitrile” is a chemical compound with the empirical formula C6H10ClNO2 . It is also known by several synonyms such as 2-Chloro-1-(4-morpholinyl)ethanone, 2-Chloro-1-morpholinoethanone, 2-Morpholino-2-oxoethyl chloride, 4-Morpholinylcarbonylmethyl chloride, N-(Chloroacetyl)morpholine, Chloroacetic acid morpholide, Chloroacetic acid morpholine amide, and Morpholine chloroacetamide .
Synthesis Analysis
The synthesis of derivatives of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves reacting morpholine with chloroacetyl chloride in the presence of triethylamine as a catalyst and diethylether as a solvent .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” include a density of 1.2±0.1 g/cm3, boiling point of 294.2±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.4±3.0 kJ/mol, flash point of 131.8±25.9 °C, and index of refraction of 1.486 .
Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Agents
4-(2-Chloroacetyl)morpholine-2-carbonitrile: serves as a precursor in the synthesis of morpholine derivatives that exhibit antibacterial properties . These derivatives are synthesized by reacting morpholine with chloroacetyl chloride, followed by further reactions with substituted 2-amino benzothiazole or 5-substituted-2-amino-1,3,4-oxadiazole. The resulting compounds have been tested and show promise as antibacterial agents, which could be significant in the development of new antibiotics.
Anticancer Research
The morpholine nucleus, which is part of 4-(2-Chloroacetyl)morpholine-2-carbonitrile , is known to play an important role in anticancer treatments . Derivatives of this compound can be designed to target specific cancer cells, potentially leading to the development of new chemotherapeutic agents.
Antimalarial Activity
Morpholine derivatives, synthesized using 4-(2-Chloroacetyl)morpholine-2-carbonitrile , have been explored for their antimalarial activity . This is particularly important for creating new treatments against resistant strains of malaria, which is a major global health concern.
Antitussive and Anticonvulsant Applications
The compound’s derivatives are also being studied for their potential use as antitussives and anticonvulsants . These applications could lead to the development of new medications for cough suppression and seizure control, respectively.
Analgesic and Anti-inflammatory Properties
Research into morpholine derivatives includes the exploration of their analgesic and anti-inflammatory properties . This could result in new pain relief medications that may be more effective or have fewer side effects than current options.
Role in Heterocyclic Chemistry
4-(2-Chloroacetyl)morpholine-2-carbonitrile: is a valuable compound in heterocyclic chemistry, used to synthesize various heterocyclic structures like benzothiazoles and oxadiazoles . These structures are key in the development of compounds with diverse biological activities.
Propiedades
IUPAC Name |
4-(2-chloroacetyl)morpholine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOYAMBJBFIJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
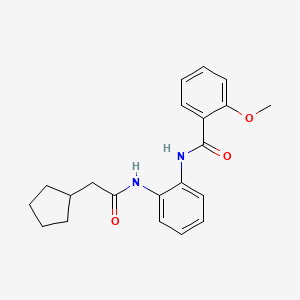

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2906278.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2906281.png)
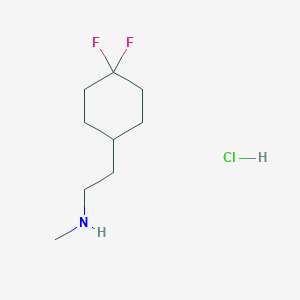
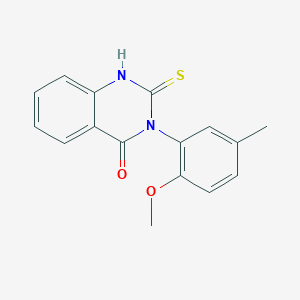

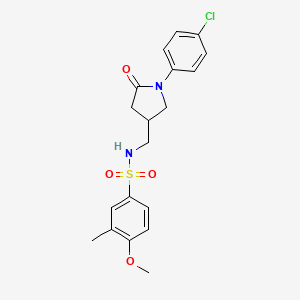
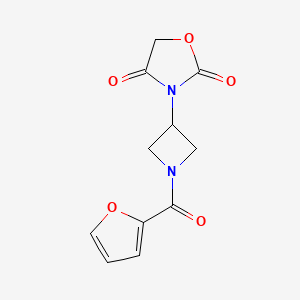
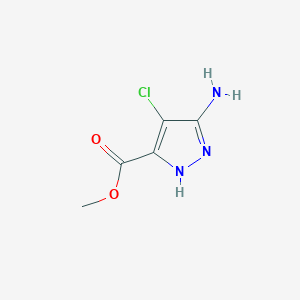
![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)